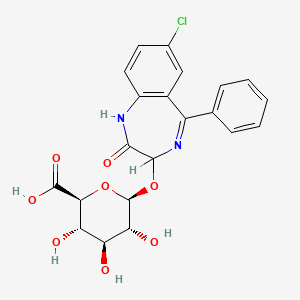

Oxazepam glucuronide

Overview

Description

Oxazepam glucuronide is the primary inactive metabolite of oxazepam, a benzodiazepine used for anxiety and insomnia. It is formed via glucuronidation, a phase II metabolic process catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, predominantly UGT2B15 and UGT2B7 . After oral administration of oxazepam, both the parent drug and its glucuronide conjugate are detectable in biological matrices such as blood, serum, and oral fluid, with glucuronide concentrations exceeding those of the parent compound in systemic circulation . Pharmacokinetic studies indicate that this compound has a mean blood/serum (B/S) ratio of 0.64, reflecting higher concentrations in serum due to reduced protein binding compared to oxazepam (B/S ratio = 0.90) .

Preparation Methods

Enzyme-Assisted Synthesis Using Hepatic Microsomes

The most widely employed method for oxazepam glucuronide preparation involves enzyme-assisted synthesis using hepatic microsomes. This approach leverages the natural glucuronidation machinery of liver tissues to conjugate oxazepam with glucuronic acid.

Swine Liver Microsome Systems

Fresh swine liver microsomes have been utilized to synthesize multimilligram quantities of this compound diastereomers. The process involves homogenizing liver tissue, isolating microsomes via differential centrifugation, and incubating them with oxazepam and the cofactor uridine diphosphate glucuronic acid (UDPGA) for 24 hours . Post-incubation, proteins are precipitated, and residual oxazepam is removed via liquid-liquid extraction with dichloromethane. The resulting glucuronides are purified using preparative high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) .

Key Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Incubation Time | 24 hours | |

| Microsome Concentration | 10–20 mg protein/mL | |

| UDPGA Concentration | 5 mM | |

| Yield | 60–80% (total glucuronides) |

Human Liver Microsomes and Recombinant UGTs

Human liver microsomes (HLMs) and recombinant UDP-glucuronosyltransferases (UGTs) enable stereoselective synthesis. UGT2B15 exclusively glucuronidates the pharmacologically active S-oxazepam enantiomer (apparent ), while UGT1A9 and UGT2B7 metabolize the R-enantiomer . Recombinant systems expressing these isoforms facilitate large-scale production with >90% enantiomeric purity .

Chemical Synthesis Approaches

Chemical methods, though less common due to stereochemical challenges, have been explored for this compound synthesis.

Koenigs-Knorr and Williamson Ether Synthesis

Early attempts using Koenigs-Knorr (silver oxide-mediated) and Williamson ether (alkali-driven) synthesis yielded unstable intermediates and low diastereomer purity (<20%) . These methods were abandoned in favor of enzymatic approaches.

Protecting Group Strategies

Recent advances employ tert-butyldimethylsilyl (TBDMS) groups to protect the oxazepam hydroxyl group before glucuronidation. After conjugation, the protecting group is removed via fluoride-based cleavage, achieving 45–50% overall yield in experimental settings.

Analytical Preparation for Detection and Quantification

Preparing this compound for toxicological analysis requires stringent protocols to ensure reproducibility and sensitivity.

Solid-Phase Extraction (SPE)

SPE using C18 cartridges effectively isolates this compound from biological matrices. A typical workflow involves:

-

Sample Loading: Acidified urine or plasma (pH 5.0) applied to preconditioned cartridges.

-

Washing: 5% methanol in water removes impurities.

-

Elution: 80% methanol in water recovers >95% of the glucuronide .

Hydrolysis with β-Glucuronidase

To quantify total oxazepam (free + conjugated), enzymatic hydrolysis with β-glucuronidase (5,000 IU/mL, pH 6.8, 37°C, 2 hours) is performed. Hydrolysis efficiency exceeds 98% under optimized conditions .

Industrial and Regulatory Preparation Standards

Industrial production adheres to Good Manufacturing Practices (GMP) to ensure batch consistency.

Bioreactor Systems

Large-scale synthesis uses bioreactors containing recombinant UGT2B15 or HLMs. Key parameters include:

| Parameter | Optimal Value | Source |

|---|---|---|

| Temperature | 37°C | |

| pH | 7.4 | |

| UDPGA Supply | Continuous fed-batch system | |

| Yield (S-Oxazepam Gluc) | 85–90% |

Certified Reference Materials

Optimization of Reaction Conditions

Genetic and Environmental Factors

-

UGT2B15 Polymorphisms: The D85Y variant reduces S-oxazepam glucuronidation by 80%, necessitating genotype screening for consistent yields .

-

Cofactor Stability: UDPGA degradation is minimized by adding 10 mM MgCl₂ and 0.1% bovine serum albumin (BSA) .

Solvent and Buffer Systems

-

Organic Solvents: Methanol concentrations >20% inhibit UGT activity, whereas dimethyl sulfoxide (DMSO) at ≤1% (v/v) is tolerated .

-

Buffer Composition: Phosphate buffers (50 mM, pH 7.4) outperform Tris-HCl due to superior metal ion chelation .

Challenges and Considerations

Diastereomer Separation

This compound exists as R- and S-diastereomers with distinct pharmacokinetics. Chiral HPLC (Chiralpak IC column, 70:30 n-hexane:isopropanol) achieves baseline separation (resolution factor ) .

Stability Issues

This compound degrades at room temperature (), requiring storage at −80°C with desiccants .

Interindividual Variability

Hepatic dysfunction reduces clearance by 40–60%, while hypothyroidism lowers metabolic capacity by 30% . These factors necessitate dose adjustments in clinical preparations .

Chemical Reactions Analysis

Glucuronidation: Formation Mechanism

Oxazepam undergoes stereoselective glucuronidation mediated by UDP-glucuronosyltransferases (UGTs):

Key findings:

-

UGT2B15 exclusively catalyzes S-glucuronide formation, while multiple isoforms contribute to R-glucuronide production

-

Bimodal distribution of urinary S/R ratios (antimode: 1.9) suggests a genetic polymorphism affecting 10% of Caucasians

Hydrolysis: Metabolic Reversal

The glucuronide conjugate undergoes enzymatic hydrolysis under specific conditions:

Mechanistic insights:

-

Hydrolysis regenerates pharmacologically active oxazepam, though this represents <1% of total metabolism

-

No significant non-enzymatic degradation observed under physiological conditions

Reaction Kinetics and Modulators

Critical factors influencing reaction dynamics:

Inhibitors

-

Fluconazole: Reduces S-glucuronide formation by 60% via UGT2B15 inhibition

-

Valproic Acid: Competitively inhibits both enantiomers' glucuronidation (Ki = 12 μM)

Activators

Comparative Metabolic Stability

| Parameter | Oxazepam Glucuronide | Lorazepam Glucuronide |

|---|---|---|

| Plasma t₁/₂ | 8.1 ± 3.2 hr | 14.5 ± 4.1 hr |

| Urinary Recovery | 67 ± 15% | 52 ± 18% |

| Hydrolysis Rate | 0.8%/hr | 1.2%/hr |

Pathological Modulation

Disease states significantly alter reaction kinetics:

-

Hepatic Cirrhosis : Reduces glucuronidation capacity by 40% (p < 0.01)

-

Hypothyroidism : Decreases clearance from 27 → 18 mL/min (33% reduction)

-

Renal Impairment (CrCl <30) : Prolongs elimination t₁/₂ to 15.9 hr

This systematic analysis demonstrates this compound's dual roles as both a metabolic endpoint and potential reservoir for active drug regeneration. The stereochemical complexity of its formation and stability under varying physiological conditions underscores the need for personalized dosing strategies in populations with UGT polymorphisms or organ dysfunction.

Scientific Research Applications

Pharmacokinetics and Metabolism

Oxazepam is primarily metabolized through glucuronidation, where it forms oxazepam glucuronide. This metabolic pathway is crucial for detoxifying and excreting the drug. Studies have shown that the pharmacokinetics of this compound can vary significantly among individuals due to genetic factors affecting enzyme activity.

Key Findings:

- A study involving 66 subjects revealed that the ratio of S- to R-oxazepam glucuronides varied widely, indicating interindividual variability in glucuronidation rates. In some cases, subjects exhibited a significantly lower S/R ratio, suggesting potential genetic defects in the enzymes responsible for this process .

- The mean oral fluid/blood ratio for this compound was found to be approximately 0.004, indicating its lower concentration in oral fluids compared to blood .

Drug Interaction Studies

The interaction between this compound and other drugs has been a focus of research, particularly concerning cannabinoids like THC and CBD. These studies are vital for understanding how concurrent drug administration can affect therapeutic outcomes.

Key Insights:

- Research indicated that THC and CBD could inhibit the glucuronidation of S-oxazepam, potentially leading to increased plasma levels of the drug and heightened effects or side effects . The inhibition was quantified using IC50 values, showing significant interactions that could impact clinical practices.

Genetic Variability in Glucuronidation

Genetic polymorphisms in UDP-glucuronosyltransferases (UGTs) can lead to variability in the metabolism of oxazepam. Understanding these genetic differences is essential for personalized medicine approaches.

Case Study:

- A study on 37 human liver microsomes demonstrated that about 10% of liver samples showed abnormal kinetics for S-oxazepam glucuronidation, suggesting that certain populations may have reduced metabolic capacity which could influence drug dosing and efficacy .

Clinical Implications and Disease States

The metabolism of oxazepam through glucuronidation can be affected by various disease states such as liver disease and hypothyroidism. These conditions can alter drug clearance and necessitate adjustments in dosing.

Clinical Observations:

- Patients with severe liver disease exhibited significantly reduced clearance rates for oxazepam, correlating with increased free fractions of the drug due to diminished plasma protein binding . Similarly, hypothyroidism was linked to decreased clearance rates, highlighting the need for careful monitoring in affected individuals.

Summary Data Table

Mechanism of Action

Oxazepam glucuronide itself is pharmacologically inactive. its precursor, oxazepam, exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at GABA-A receptors in the central nervous system . This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent inhibition of neuronal activity, resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Metabolic Pathways and Enzyme Specificity

- Oxazepam vs. Temazepam Glucuronides : Both oxazepam and temazepam (a diazepam metabolite) undergo glucuronidation at the 3-hydroxy position, forming inactive conjugates. However, oxazepam glucuronide is stereoselectively metabolized, with the (S)-isomer predominant in humans, while temazepam glucuronidation shows less stereoselectivity . UGT2B15 is the primary enzyme for oxazepam glucuronidation, whereas temazepam relies more on UGT1A9 and UGT2B7 .

- Lorazepam Glucuronide: Like oxazepam, lorazepam forms a glucuronide via UGT2B13. However, lorazepam glucuronide is hydrolyzed more readily by β-glucuronidase enzymes, facilitating enterohepatic recirculation, a process less pronounced with this compound .

Pharmacokinetic Profiles

Stereoselectivity and Species Variability

- Stereoselectivity : this compound exists as (R)- and (S)-diastereomers, with humans excreting ~90% (S)-glucuronide. In contrast, temazepam glucuronide shows a 1:1 R/S ratio in plasma . This stereoselectivity is enzyme-dependent; UGT2B15 produces both isomers, while UGT1A9 favors the (R)-form .

- Species Differences : Rhesus monkeys predominantly form (R)-oxazepam glucuronide, while dogs and humans favor the (S)-isomer. Such variability complicates preclinical toxicity studies .

Drug-Drug Interactions and Inhibition

- Enzyme Inhibitors: Diclofenac and amitriptyline inhibit oxazepam glucuronidation (Ki values: 15–30 µM), whereas cannabinoids (e.g., CBD, THC) exhibit stereoselective inhibition. For example, 100 µM CBD inhibits R- and S-oxazepam glucuronide formation by 95% and 89%, respectively, via UGT2B7 .

- Comparative Sensitivity : Lorazepam glucuronide is less affected by NSAID inhibitors but more susceptible to enzymatic hydrolysis during urinalysis .

Hydrolysis and Analytical Detection

- β-Glucuronidase Efficiency : this compound is hydrolyzed optimally at 55°C within 15 minutes using recombinant enzymes, achieving >94% recovery. Temazepam glucuronide requires longer incubation (≥30 minutes) for complete hydrolysis .

- Detection in Oral Fluid : this compound has an oral fluid/blood ratio of 0.004, significantly lower than lorazepam glucuronide (0.005), reflecting differences in passive diffusion and ionization .

Clinical and Toxicological Relevance

- Forensic Utility : this compound’s low oral fluid concentrations necessitate sensitive LC-MS/MS detection, whereas temazepam glucuronide’s longer half-life aids in postmortem toxicology .

Biological Activity

Oxazepam glucuronide, a major metabolite of the anxiolytic drug oxazepam, plays a significant role in the pharmacokinetics and pharmacodynamics of benzodiazepines. Understanding its biological activity is essential for evaluating its therapeutic effects and potential interactions with other substances.

Overview of Oxazepam and Its Metabolism

Oxazepam (chemical formula: C15H11ClN2O2) is a 1,4-benzodiazepine commonly prescribed for anxiety and insomnia. It undergoes extensive hepatic metabolism primarily through glucuronidation, which is a phase II metabolic process that conjugates drugs with glucuronic acid to facilitate their excretion. The primary enzyme responsible for the formation of S-oxazepam glucuronide is UDP-glucuronosyltransferase (UGT) 2B15, while R-oxazepam glucuronide is produced by multiple UGTs, including UGT1A9 and UGT2B7 .

Biological Activity and Pharmacokinetics

Glucuronidation Process:

- The glucuronidation of oxazepam is critical for its detoxification and elimination from the body. Studies indicate that approximately 60-80% of an administered dose of oxazepam is excreted as glucuronides .

- The ratio of S- to R-oxazepam glucuronides in plasma and urine typically favors S-oxazepam, with ratios around 3.5 to 3.9 .

Influence of Genetic Factors:

- Genetic polymorphisms in UGT2B15 significantly affect the metabolism of oxazepam. Variants such as D85Y, T352I, and K523T have been associated with altered clearance rates, impacting drug efficacy and safety .

Impact of Disease States:

- Conditions like liver disease, hypothyroidism, and aging can significantly alter the clearance of oxazepam. For instance, severe liver dysfunction has been shown to decrease oxazepam clearance due to reduced binding to plasma proteins . Hypothyroidism has also been linked to decreased metabolic capacity for both oxazepam and paracetamol .

Case Study 1: Drug Interaction with Cannabinoids

A recent study investigated the interaction between cannabinoids (THC and CBD) and oxazepam glucuronidation. It was found that THC exhibited a strong inhibitory effect on S-oxazepam glucuronidation in vitro, suggesting potential drug-drug interactions when these substances are co-administered .

| Substance | IC50 Value (µM) | Effect on S-Oxazepam Glucuronidation |

|---|---|---|

| THC | 0.84 | Inhibitory |

| CBD | 0.36 | Inhibitory |

Case Study 2: Effects of Aging

Research has indicated that elderly patients (aged 80-94) experience reduced clearance rates for oxazepam, emphasizing the need for careful dosing in this population . This decline in metabolic capacity can lead to increased drug accumulation and potential toxicity.

Q & A

Basic Research Questions

Q. What are the optimal enzymatic hydrolysis conditions for liberating oxazepam glucuronide from urine samples in toxicological analyses?

Hydrolysis of this compound can be efficiently achieved using recombinant β-glucuronidase (e.g., B-One®) at room temperature for 3 minutes, avoiding the need for high-temperature incubation. This method minimizes analyte degradation and reduces processing time compared to traditional acid hydrolysis, which requires 90 minutes at 100°C and risks degrading native oxazepam . Direct hydrolysis on extraction columns further streamlines sample preparation .

Q. How do species differences in oxazepam glucuronidation impact experimental design for metabolic studies?

Mice predominantly metabolize oxazepam via glucuronidation, with urinary excretion of the glucuronide conjugate, while rats favor sulfate conjugation and fecal elimination. These species-specific pathways necessitate careful selection of animal models to align with human metabolic profiles (e.g., glucuronidation dominance in humans). Cross-species comparisons should include validation of conjugate stability, especially for sulfate derivatives in acidic conditions .

Q. What analytical methods are recommended for quantifying this compound and its parent compound in biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. For example, this compound can be detected at m/z 463 → 287, while free oxazepam is monitored at m/z 287 → 241. Solid-phase extraction (SPE) using mixed-mode columns improves recovery, and chromatographic separation on core-shell particle columns (e.g., 2.7-μm particles) enhances resolution .

Q. What pharmacokinetic parameters are critical for interpreting this compound’s elimination in human studies?

Key parameters include elimination half-life (~240 hours in Chinese populations), renal clearance (1.10 mL/min/kg for the glucuronide), and protein binding (97% for oxazepam, 4.5% free fraction). Bioavailability studies should account for near-complete absorption (92.8%) and urinary recovery (~71–80%) .

Advanced Research Questions

Q. How do genetic polymorphisms in UGT isoforms influence oxazepam glucuronidation variability in human populations?

The UGT2B15 isoform stereoselectively conjugates S-oxazepam, while UGT1A9 and UGT2B7 metabolize the R-enantiomer. Polymorphisms in UGT2B7 correlate with poor glucuronidation in ~10% of populations, detectable via low S/R glucuronide ratios. Genotyping for UGT2B15/2B7 variants is recommended in pharmacogenetic studies to explain interindividual variability .

Q. What are the challenges in distinguishing incomplete hydrolysis from analyte degradation in acid-based glucuronide cleavage methods?

Acid hydrolysis (e.g., HCl at 100°C) may degrade this compound into non-detectable byproducts, falsely lowering measured oxazepam concentrations. Method validation should include stability tests under acidic conditions and parallel enzymatic hydrolysis to confirm recovery. LC-MS/MS monitoring of glucuronide-specific transitions (m/z 463) pre- and post-hydrolysis is critical .

Q. How does stereoselective glucuronidation affect the interpretation of oxazepam’s metabolic fate in vitro?

Racemic oxazepam incubations with human liver microsomes (HLMs) yield predominantly S-glucuronide (80.7% of total), reflecting UGT2B15 activity. Researchers using racemic mixtures must adjust for enantiomer-specific kinetics or use chiral chromatography to avoid misestimating metabolic rates. Activity assays should validate isoform-specific contributions using selective inhibitors (e.g., gemfibrozil for UGT2B4) .

Q. What experimental strategies mitigate matrix effects in LC-MS/MS quantification of this compound in postmortem samples?

Postmortem urine often contains high levels of putrefactive amines that ionize similarly to target analytes. Strategies include:

- Dilution with mobile phase to reduce ion suppression.

- Use of deuterated internal standards (e.g., oxazepam-d5 glucuronide).

- Hydrolysis efficiency checks via spiked glucuronide controls .

Q. Why is this compound considered pharmacologically inactive, and how does this influence toxicity assessments?

this compound lacks affinity for GABAA receptors, rendering it inactive. However, its prolonged elimination half-life (~240 hours) may indicate accumulation in renal impairment. Toxicity studies should differentiate between parent drug effects and glucuronide-related pharmacokinetic interactions, particularly in chronic use models .

Q. Methodological Considerations Table

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKQKGFUBZQEBL-IFBJMGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951163, DTXSID701028080 | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazepam glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxazepam glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6801-81-6, 28472-99-3 | |

| Record name | Oxazepam glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6801-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazepam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazepam glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazepam glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26IK2C76NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxazepam glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.